molecular formula C14H25N3O B438027 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone CAS No. 353470-05-0

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone

Cat. No.: B438027
CAS No.: 353470-05-0
M. Wt: 251.37g/mol
InChI Key: KUNVLFRFOSOFDZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with dimethyl groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexenone derivatives with piperazine under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the cyclohexenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially modulating their activity. The cyclohexenone ring may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohexanone
  • 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enol

Uniqueness

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and cyclohexenone moieties allows for diverse interactions and applications that are not observed in its analogs.

Properties

IUPAC Name

5,5-dimethyl-3-(2-piperazin-1-ylethylamino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-14(2)10-12(9-13(18)11-14)16-5-8-17-6-3-15-4-7-17/h9,15-16H,3-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNVLFRFOSOFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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